molecular formula C15H15ClFN3O2S B6973016 4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide

4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide

Cat. No.: B6973016
M. Wt: 355.8 g/mol
InChI Key: IVVWCYMOVCARIL-UHFFFAOYSA-N
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Description

4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S/c16-12-13(23-19-14(12)21)15(22)18-7-9-5-6-20(8-9)11-4-2-1-3-10(11)17/h1-4,9H,5-8H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVWCYMOVCARIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)C2=C(C(=O)NS2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving sulfur and nitrogen-containing precursors.

    Final Coupling: The final step involves coupling the pyrrolidine and thiazole intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.

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